molecular formula C24H29BF2N4O5 B018997 3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester CAS No. 217190-09-5

3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester

Cat. No.: B018997
CAS No.: 217190-09-5
M. Wt: 502.3 g/mol
InChI Key: AWACOFBGFAKYPF-UHFFFAOYSA-N
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Description

3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester is a fluorescent labeling agent that is amine-reactive. This compound is widely used in biochemical research for its ability to create green-fluorescent bioconjugates. It contains a seven-atom aminohexanoyl spacer between the fluorophore and the succinimidyl ester, which enhances its reactivity and versatility in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester primarily undergoes substitution reactions due to its amine-reactive nature. It can react with primary and secondary amines to form stable amide bonds.

Common Reagents and Conditions

    Reagents: Common reagents include primary and secondary amines, buffers like phosphate-buffered saline (PBS), and organic solvents such as dimethyl sulfoxide (DMSO).

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to enhance reaction rates. .

Major Products

The major products formed from these reactions are amide-linked bioconjugates, which are used in various biochemical assays and imaging applications .

Scientific Research Applications

3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester is unique due to its specific spacer length and the resulting enhanced reactivity and versatility. Its strong green fluorescence and stability make it a preferred choice for many biochemical applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29BF2N4O5/c1-16-14-17(2)29-20(16)15-19-8-7-18(30(19)25(29,26)27)9-10-21(32)28-13-5-3-4-6-24(35)36-31-22(33)11-12-23(31)34/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWACOFBGFAKYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BF2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514883
Record name (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}propanamidato)(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217190-09-5
Record name (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}propanamidato)(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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